molecular formula C17H20ClN3OS B4502772 2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide

2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide

Cat. No.: B4502772
M. Wt: 349.9 g/mol
InChI Key: IGWLOZBKPDLICE-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1015611 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have investigated thioureido-acetamides, structurally related to the chemical compound of interest, for their utility in synthesizing diverse heterocyclic compounds. These compounds serve as starting materials for cascade reactions, leading to the efficient production of various heterocycles, including 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. This approach highlights the importance of such compounds in synthetic chemistry for creating valuable heterocyclic structures with potential applications in drug development and materials science (Schmeyers & Kaupp, 2002).

Antibacterial Applications

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. These efforts have led to the identification of compounds with significant antibacterial properties, underscoring the potential of these chemical structures in developing new antibacterial agents. The research into these derivatives showcases the ongoing exploration of novel chemistries for combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Applications

Certain derivatives have also been synthesized and studied for their anticancer activities. These studies involve evaluating the compounds against various cancer cell lines to determine their efficacy in inhibiting cancer cell growth. The results from these studies contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Molecular Modeling and Photovoltaic Efficiency

The compound's analogs have been subject to spectroscopic and quantum mechanical studies to understand their ligand-protein interactions and photovoltaic efficiency. These investigations provide insights into the potential use of these compounds in dye-sensitized solar cells (DSSCs) and their interaction with biological targets. This area of research illustrates the versatility of the compound's derivatives, extending their applicability beyond pharmacology into materials science (Mary et al., 2020).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-21-9-8-19-17(21)16(12-6-7-12)20-15(22)11-23-10-13-4-2-3-5-14(13)18/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWLOZBKPDLICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)NC(=O)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide
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2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide
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2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide
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2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.